molecular formula C19H29NO7 B3344875 Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol CAS No. 97399-56-9

Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Cat. No.: B3344875
CAS No.: 97399-56-9
M. Wt: 383.4 g/mol
InChI Key: GOMXMZOKYQUWFX-UHFFFAOYSA-N
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Description

Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes both aromatic ether and amino alcohol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2-prop-2-enoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to introduce the amino group. Finally, the resulting compound is treated with butanedioic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly in cardiovascular and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol: A closely related compound with similar structural features.

    Oxprenolol: Another compound with similar pharmacological properties.

Uniqueness

Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol is unique due to its combination of aromatic ether and amino alcohol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

butanedioic acid;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.C4H6O4/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;5-3(6)1-2-4(7)8/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMXMZOKYQUWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913944
Record name Butanedioic acid--1-[(propan-2-yl)amino]-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82432-29-9, 97399-56-9
Record name Butanedioic acid, compd. with 1-[(1-methylethyl)amino]-3-[2-(2-propen-1-yloxy)phenoxy]-2-propanol (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82432-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxprenolol succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097399569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid--1-[(propan-2-yl)amino]-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
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Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Reactant of Route 6
Butanedioic acid; 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

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